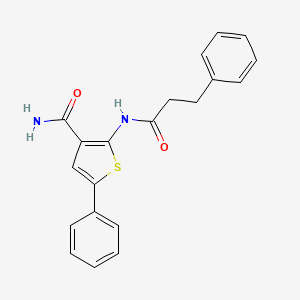

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with phenyl and phenylpropanamido groups, making it a unique and potentially bioactive molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives . Additionally, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium complexes, enables efficient C-H arylation of thiophenes, allowing for the production of various substituted thiophenes in high yields . Environmentally sustainable strategies, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, have also been developed for the synthesis of thiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its pharmacological properties.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Wirkmechanismus

The mechanism of action of 5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling pathways . The exact molecular targets and pathways for this specific compound would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: A cough suppressant containing a thiophene nucleus.

Uniqueness

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives. Its combination of phenyl and phenylpropanamido groups makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

5-Phenyl-2-(3-phenylpropanamido)thiophene-3-carboxamide, identified by its CAS number 946381-03-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H18N2O2S

- Molecular Weight : 350.43 g/mol

- Structure : The compound features a thiophene ring substituted with a phenyl group and a carboxamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the carboxamide group suggests potential interactions through hydrogen bonding and hydrophobic effects, which may lead to inhibition or modulation of target proteins.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Antimicrobial Properties : Some studies have explored its potential as an antimicrobial agent, revealing activity against certain bacterial strains.

Case Studies

-

Anticancer Study :

- A study tested the efficacy of the compound against MCF-7 breast cancer cells.

- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- The mechanism was linked to apoptosis induction as evidenced by increased levels of cleaved caspase-3.

-

Anti-inflammatory Study :

- In an animal model of acute inflammation, administration of the compound resulted in decreased paw edema.

- Histological analysis showed reduced infiltration of inflammatory cells compared to control groups.

-

Antimicrobial Study :

- The compound was evaluated against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Table

Eigenschaften

IUPAC Name |

5-phenyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c21-19(24)16-13-17(15-9-5-2-6-10-15)25-20(16)22-18(23)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLSYPDCSPCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.